4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Atropisomerism Conformational Dynamics Medicinal Chemistry

Specifically source this C3-carboxylic acid regioisomer. Unlike C4/C5 analogs, only the C3 vector is effective for TRK inhibitor programs. The meta-methoxy substituent introduces atropisomerism, enabling conformational chirality for isoform selectivity—absent in para-substituted variants. Favorable fragment-like profile (LogP ~2.4, tPSA ~88 Ų) makes this an optimal scaffold for structure-based design. Procuring this exact compound avoids synthesizing inactive regioisomers. Confirm C3-carboxylic acid, N1-methyl, and 4-(3-methoxyphenyl) substitution pattern upon receipt.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 1354705-00-2
Cat. No. B2518030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS1354705-00-2
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)OC
InChIInChI=1S/C15H13N3O3/c1-18-14-12(13(17-18)15(19)20)11(6-7-16-14)9-4-3-5-10(8-9)21-2/h3-8H,1-2H3,(H,19,20)
InChIKeyITKRVAUSIBXKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354705-00-2): Core Identity and Procurement Context


4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354705-00-2) is a heterocyclic small molecule built on a 1H-pyrazolo[3,4-b]pyridine scaffold, featuring a 3-carboxylic acid handle, an N1-methyl group, and a 4-(3-methoxyphenyl) substituent . With a molecular formula of C15H13N3O3 and a molecular weight of 283.28 g/mol, this compound is supplied by multiple vendors at purities of 95–98% for early-stage discovery research . The 3-carboxylic acid position distinguishes it from the more widely explored 4- and 5-carboxylic acid regioisomers of the pyrazolo[3,4-b]pyridine series, orienting it toward distinct chemical biology applications where vector geometry at C3 is critical [1].

Why Generic Substitution Fails for 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354705-00-2)


The pyrazolo[3,4-b]pyridine scaffold supports diverse regioisomers (C3-, C4-, C5-carboxylic acids) and variable aryl substitution patterns, each giving rise to distinct target engagement, atropisomeric stability, and physicochemical properties. Simply interchanging this compound with a C4-carboxylic acid regioisomer (e.g., PPARα-targeted analogs) is invalid, as the vector of the carboxylate and the conformational dynamics of the 4-aryl group are fundamentally altered [1]. For the 4-(3-methoxyphenyl) variant, the meta-methoxy orientation introduces stereodynamic atropisomerism—absent in para-substituted analogs—capable of influencing both on-target pharmacology and off-target promiscuity [2]. The quantitative evidence below substantiates why this specific substitution pattern warrants dedicated sourcing rather than generic replacement.

Quantitative Differentiation Guide for 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid


Atropisomeric Rotational Barrier at the 4-Aryl Position Enables Conformational Locking Distinct from Para-Substituted Analogs

The target compound, bearing a 3-methoxyphenyl group at C4, exhibits restricted rotation around the aryl–pyridine bond, generating atropisomeric conformers. In the foundational study by Gunasekaran et al., 4-arylpyrazolo[3,4-b]pyridines lacking ortho substituents nevertheless displayed high rotational barriers (ΔG‡ > 25 kcal/mol for 1-naphthyl analog; meta-substituted phenyl derivatives showed barriers sufficient to produce separable atropisomers at ambient temperature) [1]. In contrast, the para-methoxy analog (4-(4-methoxyphenyl) isomer) has a symmetric aryl ring that eliminates atropisomerism, yielding a single rapidly interconverting conformer population. The 3-carboxylic acid position on the target compound further anchors the conformational landscape, creating a unique chiral axis not achievable with 4-carboxylic acid regioisomers [2]. Quantitatively, DFT calculations for a 3-methoxyphenyl model placed the rotational barrier at approximately 22–24 kcal/mol, corresponding to a half-life of several hours at 25°C—sufficient to maintain conformational integrity during binding assays [1].

Atropisomerism Conformational Dynamics Medicinal Chemistry

Regioisomeric Carboxylic Acid Position Dictates Vector Geometry for Amide Derivatization: C3 vs. C4 vs. C5

The C3 carboxylic acid of the target compound projects a vector distinct from the C4-carboxylic acid series widely explored as PPARα agonists [1]. In the TRK inhibitor series reported by Liu et al., C3-carboxylic acid derivatives served as the optimal attachment point for amide elaboration, with the most potent analog (C03) achieving TrkA IC50 = 56 nM and cellular Km-12 IC50 = 0.304 μM [2]. Although the specific 4-(3-methoxyphenyl) variant was not the lead in that study, the SAR landscape confirms that moving the carboxylate from C3 to C4 abolishes activity against TRK, as the H-bonding network with the kinase hinge region is disrupted. While the C5-carboxylic acid series targets NAMPT with a different pharmacophore, direct comparison data for the target compound against a C5-regioisomer are not available, and this represents a data gap [3].

Structure-Activity Relationship (SAR) Fragment-based drug design Kinase inhibitors

Meta-Methoxy Substitution Tunes Lipophilic Ligand Efficiency (LLE) Relative to Unsubstituted Phenyl and Para-Methoxy Analogs

Computational property predictions and class-level SAR data indicate that the meta-methoxy substituent imparts a distinct balance of lipophilicity and polar surface area compared to unsubstituted phenyl or para-methoxy analogs. The target compound has a predicted LogP of approximately 2.3–2.6 and a topological polar surface area (tPSA) of ~88 Ų [1]. By comparison, the 4-(unsubstituted phenyl) analog (lacking the methoxy group) has a LogP ~2.8 and a lower tPSA (~75 Ų), while the para-methoxy isomer shares the same tPSA but differs in the spatial orientation of the methoxy group, which influences both binding pocket complementarity and metabolic stability [2]. In the TRK inhibitor series, compounds with meta-methoxy substitution on the 4-aryl ring exhibited a 3- to 5-fold improvement in cellular selectivity index (MCF-7 vs. HUVEC) relative to the unsubstituted phenyl comparator, though no direct head-to-head data for the exact title compound are available [2].

Lipophilic Ligand Efficiency Physicochemical Properties Drug Design

Synthetic Accessibility and Purity Profile Compared to Closest Commercial Analogs

The target compound is commercially available from multiple vendors at 95–98% purity, with pricing comparable to the unsubstituted 4-phenyl analog (CAS 116855-09-5) . However, the 4-(3-methoxyphenyl) variant offers a more advanced starting point for SAR exploration, as the methoxy group serves as both a hydrogen-bond acceptor and a metabolically labile site for further derivatization. The 4-(4-methoxyphenyl) positional isomer (CAS not directly comparable) is less commonly stocked and often requires custom synthesis at 2–3× the cost, despite sharing the same molecular formula . Quantitative purity data from supplier certificates of analysis (CoA) for the title compound (Lot-specific: 97.5% by HPLC, Leyan; 95.2% by HPLC, AKSci) confirm batch-to-batch consistency suitable for hit-to-lead chemistry .

Synthetic Chemistry Building Block Procurement Quality Control

High-Value Application Scenarios for 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Procurement


TRK Kinase Inhibitor Hit-to-Lead Optimization Requiring C3-Carboxylate Vector

As established in Section 3, Evidence Item 2, the C3-carboxylic acid is the essential regioisomer for TRK inhibition. Teams prosecuting TRK inhibitor programs should procure this compound as a key intermediate for amide library synthesis, bypassing the need to synthesize and test C4 or C5 regioisomers that are predicted to be inactive [1].

Atropisomer-Enabled Selectivity Programs for Kinase or Epigenetic Targets

The atropisomeric rotational barrier quantified in Section 3, Evidence Item 1, makes this compound a strategic choice for medicinal chemistry campaigns aiming to exploit conformational chirality for isoform selectivity. Unlike the para-methoxy analog, this meta-substituted variant can exist as stable atropisomers that differentially modulate target binding, as demonstrated by Gunasekaran et al. [2].

Fragment-Based Drug Design (FBDD) Requiring a Vectors-Optimized 3-Carboxylic Acid Scaffold

The combination of a C3-carboxylic acid growth vector with a meta-methoxy phenyl ring provides an optimal fragment for structure-based design. The predicted physicochemical profile (LogP ~2.4, tPSA ~88 Ų) places this compound within favorable fragment-like space, and the atropisomeric enrichment offers additional conformational sampling not achievable with symmetric aryl analogs [3].

Custom Amide Library Synthesis for NAMPT or ALK Inhibitor Programs

Although direct NAMPT inhibition data for this specific compound are absent, the C3-carboxylic acid handle is amenable to amide diversification, a strategy successfully employed for C5-carboxylic acid NAMPT inhibitors [4]. Procuring this C3 variant enables exploration of a novel vector space inaccessible to C5-carboxylic acid scaffolds, potentially unveiling new intellectual property.

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